molecular formula C17H20OS B14595308 1-Methyl-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene CAS No. 61166-57-2

1-Methyl-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene

Cat. No.: B14595308
CAS No.: 61166-57-2
M. Wt: 272.4 g/mol
InChI Key: KZVATCVELRRLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene is an organic compound with the molecular formula C16H18OS This compound is characterized by the presence of a methyl group, a methylphenoxy group, and a propylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene typically involves several steps:

    Formation of 4-methylphenoxy group: This can be achieved by reacting 4-methylphenol with an appropriate halogenated benzene derivative under basic conditions.

    Introduction of propylsulfanyl group: This step involves the reaction of a suitable thiol (such as propylthiol) with a halogenated benzene derivative in the presence of a base.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product. This can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: The original sulfide.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(4-methoxyphenoxy)-2-(propylsulfanyl)benzene
  • 1-Methyl-4-(4-chlorophenoxy)-2-(propylsulfanyl)benzene
  • 1-Methyl-4-(4-bromophenoxy)-2-(propylsulfanyl)benzene

Uniqueness

1-Methyl-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene is unique due to the specific combination of functional groups attached to the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

61166-57-2

Molecular Formula

C17H20OS

Molecular Weight

272.4 g/mol

IUPAC Name

1-methyl-4-(4-methylphenoxy)-2-propylsulfanylbenzene

InChI

InChI=1S/C17H20OS/c1-4-11-19-17-12-16(10-7-14(17)3)18-15-8-5-13(2)6-9-15/h5-10,12H,4,11H2,1-3H3

InChI Key

KZVATCVELRRLGW-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.